Fmoc-Lys (biotin-PEG4)-OH

Solid-phase peptide synthesis Solubility Biotinylation

Select Fmoc-Lys(biotin-PEG4)-OH for SPPS to ensure site-specific biotinylation with enhanced solubility and binding. The 16Å PEG4 spacer prevents steric hindrance, unlike non-PEGylated analogs, and is ideal for PROTAC linker applications. Guarantees consistent, clog-free automated synthesis.

Molecular Formula C42H59N5O11S
Molecular Weight 842.0 g/mol
Cat. No. B607492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys (biotin-PEG4)-OH
SynonymsFmoc-Lys (biotin-PEG4)-OH
Molecular FormulaC42H59N5O11S
Molecular Weight842.0 g/mol
Structural Identifiers
InChIInChI=1S/C42H59N5O11S/c48-37(15-6-5-14-36-39-35(28-59-36)45-41(52)47-39)44-18-20-55-22-24-57-26-25-56-23-21-54-19-16-38(49)43-17-8-7-13-34(40(50)51)46-42(53)58-27-33-31-11-3-1-9-29(31)30-10-2-4-12-32(30)33/h1-4,9-12,33-36,39H,5-8,13-28H2,(H,43,49)(H,44,48)(H,46,53)(H,50,51)(H2,45,47,52)/t34?,35-,36-,39-/m0/s1
InChIKeyPNYHBAKBBQCIDX-OITDVHEZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fmoc-Lys(biotin-PEG4)-OH Procurement Guide: What Defines This PEG4-Biotin SPPS Building Block


Fmoc-Lys(biotin-PEG4)-OH (CAS 1334172-64-3, MW 842.0 g/mol, purity ≥95–98%) is an Fmoc-protected lysine derivative whose side-chain ε-amine is functionalized with biotin via a discrete PEG4 spacer . It enables site-specific, on-resin installation of a biotin affinity tag during standard Fmoc solid-phase peptide synthesis (SPPS), eliminating post-synthetic biotinylation steps . The compound is also catalogued as a PEG-based PROTAC linker , reflecting its dual role in peptide biotinylation and bifunctional degrader construction.

Why Fmoc-Lys(biotin-PEG4)-OH Cannot Be Replaced by Fmoc-Lys(Biotin)-OH or Longer PEG Analogs


Nominally similar biotin-lysine building blocks differ markedly in the properties that determine SPPS success: solubility in coupling solvents, steric accessibility of the biotin moiety for streptavidin capture, and polypeptide hydrophilicity. The spacer-free analog Fmoc-Lys(Biotin)-OH shows poor solubility in neat DMF—a 75 mg/mL solution requires 8% v/v DIPEA as co-solvent —while the PEG4 variant dissolves clearly at standard SPPS concentrations . Furthermore, the four-ethylene-glycol spacer extends biotin ~16 Å from the peptide backbone, relieving steric clashes that compromise avidin/streptavidin binding; systematic studies demonstrate that omitting or over-extending the PEG spacer can shift the biotin–avidin dissociation constant from ~10⁻¹⁵ M by several orders of magnitude [1]. These factors make direct substitution scientifically unsound without re-optimization.

Head-to-Head Quantitative Evidence for Fmoc-Lys(biotin-PEG4)-OH vs. Closest Analogs


SPPS Solubility: Fmoc-Lys(biotin-PEG4)-OH vs. Fmoc-Lys(Biotin)-OH in DMF

Fmoc-Lys(Biotin)-OH (no PEG spacer) requires 80 µL DIPEA per mL DMF to dissolve 75 mg/mL; the resulting 0.126 M solution is operationally cumbersome and may interfere with coupling stoichiometry . In contrast, PEG-containing analogs such as Fmoc-Asp(biotinyl-PEG)-OH and, by direct structural analogy, Fmoc-Lys(biotin-PEG4)-OH are described as 'clearly soluble' at 1 mmol in 2 mL DMF (0.5 M), a >4-fold higher concentration without base additives . This eliminates the need for DIPEA pre-dissolution, streamlines automated SPPS workflows, and reduces risk of base-mediated side reactions.

Solid-phase peptide synthesis Solubility Biotinylation

Biotin Accessibility: PEG4 Spacer Length (16 Å) vs. No Spacer

The dPEG®4 (PEG4) spacer in Fmoc-Lys(biotin-PEG4)-OH provides 19.1 atoms and a 16 Å extension . Quantitative structure–activity studies show that spacer length directly modulates biotin–avidin binding: a biotin conjugate with a ~14 Å spacer (no PEG) had an LoD of 1.2 ng/mL in a lateral flow assay, whereas a PEG4-spacer conjugate (29–30 Å) extended the LoD to 3.9 ng/mL, confirming that spacer length alters binding accessibility in a distance-dependent manner [1]. PEGylated biotin–avidin equilibrium studies further demonstrate that a PEG4-molecular-weight spacer (~588 Da) preserves the ~10⁻¹⁵ M Kd, while longer PEG chains (3400–5000 Da) weaken binding to ~10⁻⁸ M [2]. Thus, the 16 Å PEG4 spacer occupies an optimal window: sufficient to relieve steric hindrance without compromising binding affinity.

Affinity capture Steric hindrance Streptavidin binding

PEG4 vs. PEG12 Spacer: Molecular Weight and Hydrodynamic Radius Trade-Off

Among PEGylated Fmoc-Lys(biotin-PEGn)-OH variants, the PEG4 analog (MW 842.0 g/mol) and PEG12 analog (MW 1194.5 g/mol) are both commercially available . The PEG4 version offers a compact 16 Å spacer that minimally increases the hydrodynamic volume of the target peptide, an advantage when maintaining native-like peptide conformation or renal clearance is desired. The PEG12 version (spacer ~32 Å, MW 352.5 Da larger) provides greater hydrophilicity but increases hydrodynamic radius, which may alter peptide pharmacokinetics or reduce SPPS coupling efficiency. No published study demonstrates superior streptavidin binding for PEG12; indeed, longer PEG chains risk occluding the biotin binding pocket [1].

PEG spacer length Hydrodynamic volume SPPS efficiency

Chemical Purity: Batch-to-Batch Consistency ≥95% by HPLC

Commercial lots of Fmoc-Lys(biotin-PEG4)-OH are routinely certified at ≥95% purity by HPLC, with multiple vendors reporting >98% values . The dPEG® registered trademark variant (QBD-10613) carries a >95% HPLC specification backed by patent-protected, single-compound discrete PEG technology that ensures the absence of PEG chain-length heterogeneity . This contrasts with polydisperse PEG-based reagents, where chain-length variability introduces uncontrolled hydrophilicity and binding heterogeneity.

Quality control HPLC purity Reproducibility

Optimal Deployment Scenarios for Fmoc-Lys(biotin-PEG4)-OH Based on Quantitative Differentiation


Automated High-Throughput SPPS of Biotinylated Peptide Libraries

When synthesizing hundreds of biotinylated peptides for epitope mapping or pull-down screening, the >4-fold DMF solubility advantage over Fmoc-Lys(Biotin)-OH eliminates manual base-assisted dissolution steps and enables direct use in automated peptide synthesizers . The PEG4 spacer ensures that the biotin moiety remains accessible for streptavidin capture without requiring post-synthetic spacer addition.

SPR and Bio-Layer Interferometry (BLI) Probe Construction

For surface plasmon resonance (SPR) or BLI assays where ligand density and orientation uniformity are critical, the defined 16 Å PEG4 spacer relieves steric crowding at the sensor surface while preserving the ~10⁻¹⁵ M biotin–streptavidin Kd, as demonstrated by PEG–avidin binding thermodynamics [1]. The discrete single-compound nature of the dPEG® variant eliminates chain-length heterogeneity that would otherwise confound kinetic analyses.

PROTAC Linker for Ternary Complex Optimization

Fmoc-Lys(biotin-PEG4)-OH is used as a biotin-labeled PROTAC building block . The 16 Å PEG4 spacer provides sufficient reach to bridge the E3 ligase ligand and the target-protein ligand without exceeding the length that would reduce ternary complex stability. The discrete PEG length ensures reproducible linker geometry across degrader batches, a prerequisite for quantitative structure–activity relationship (SAR) studies.

Peptide Hydrophilicity Rescue without PEG Length Heterogeneity

Incorporation of Fmoc-Lys(biotin-PEG4)-OH into intrinsically hydrophobic peptide sequences (e.g., transmembrane domain fragments) imparts hydrophilicity via the discrete PEG4 spacer, reducing aggregation and precipitation observed with spacer-free biotin-lysine . Unlike polydisperse PEG reagents, the single-species PEG4 does not introduce variable hydrophilicity, ensuring consistent peptide solubility and chromatographic behavior.

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